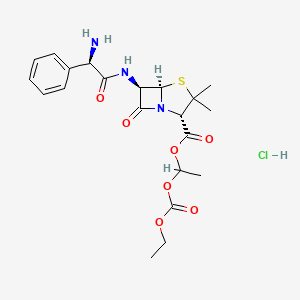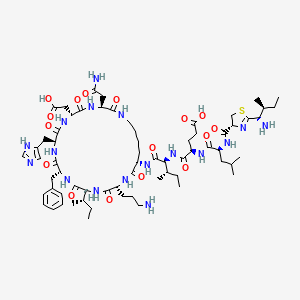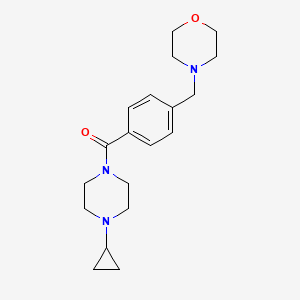
Bavisant
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para estudiar el antagonismo del receptor H3 de la histamina.
Biología: Investigado por sus efectos en la regulación de los neurotransmisores y las funciones cognitivas.
Medicina: Explorado como un posible tratamiento para el TDAH, el alcoholismo y otros trastornos neurológicos.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
Bavisant ejerce sus efectos antagonizando selectivamente el receptor H3 de la histamina. Este receptor está involucrado en la regulación de la liberación de varios neurotransmisores, incluyendo la acetilcolina y la noradrenalina. Al bloquear este receptor, this compound aumenta la vigilia y las funciones cognitivas, convirtiéndolo en un candidato prometedor para el tratamiento del TDAH y otros trastornos cognitivos .
Análisis Bioquímico
Biochemical Properties
Bavisant interacts with the histamine H3 receptor, acting as a highly selective antagonist . This interaction plays a crucial role in its biochemical reactions. The nature of these interactions involves the binding of this compound to the H3 receptor, which influences the activity of this receptor .
Cellular Effects
This compound has shown potential as a treatment for ADHD, indicating its significant effects on various types of cells and cellular processes . It influences cell function by interacting with the histamine H3 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist of the human H3 receptor . By binding to this receptor, this compound can influence the activity of the receptor, potentially affecting enzyme activation or inhibition and changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bavisant involucra múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso típicamente incluye la formación de una estructura de benzamida, que es una característica común en muchos compuestos orgánicos. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a una escala mayor. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la química de flujo continuo y la síntesis automatizada podrían emplearse para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Bavisant experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Nucleófilos y electrófilos: Estos incluyen haluros, aminas y otras especies reactivas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos similares
Pitolisant: Otro antagonista del receptor H3 de la histamina con aplicaciones similares en el tratamiento de los trastornos del sueño y la disfunción cognitiva.
Tioperamida: Un antagonista del receptor H3 de la histamina utilizado en la investigación para estudiar las vías relacionadas con la histamina.
Ciproxifan: Un potente antagonista del receptor H3 de la histamina con aplicaciones en neurofarmacología.
Singularidad de Bavisant
This compound se destaca por su alta selectividad y actividad oral, lo que lo convierte en una opción conveniente y efectiva para el uso clínico. Su mecanismo de acción único que involucra la vigilia y la cognición lo diferencia aún más de otros compuestos similares .
Propiedades
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVSGSIXIIREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026045 | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929622-08-2 | |
| Record name | Bavisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bavisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12299 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAVISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

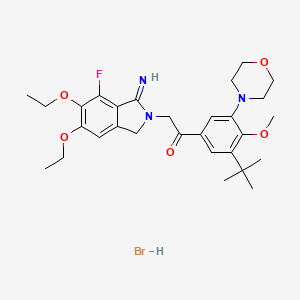
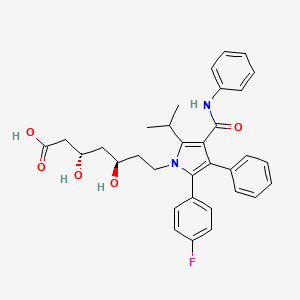



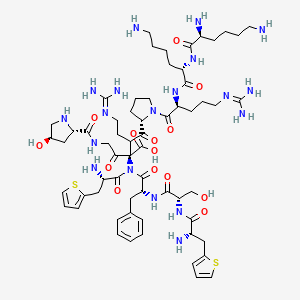

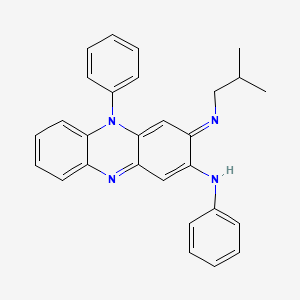
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
